2-(2,4-dichlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a methylbenzylidene group attached to an acetohydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylbenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenoxy and methylbenzylidene groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)acetic acid
- 2-(2,4-dichlorophenoxy)butyric acid
- N’-(4-methylbenzylidene)acetohydrazide
Uniqueness
2-(2,4-dichlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Properties
CAS No. |
51496-68-5 |
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Molecular Formula |
C16H14Cl2N2O2 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-11-2-4-12(5-3-11)9-19-20-16(21)10-22-15-7-6-13(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
DOSNWPYEJWVAKI-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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